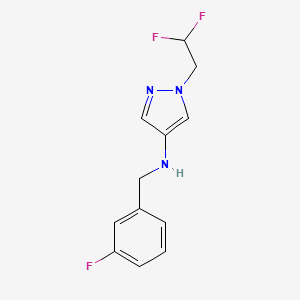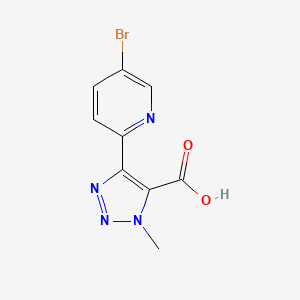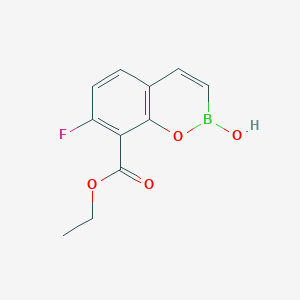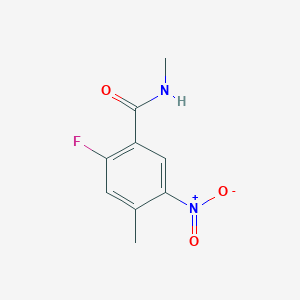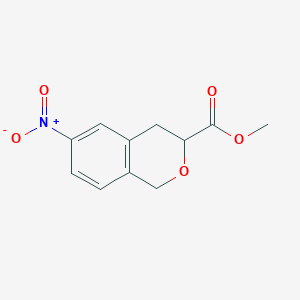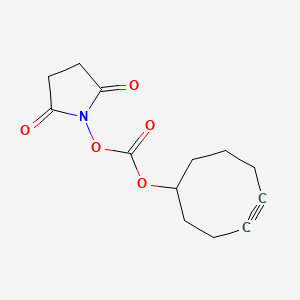
Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . This compound is known for its unique structure, which includes a cyclooctyne moiety and a pyrrolidinone ring. It is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate typically involves the reaction of cyclooctyne with 2,5-dioxopyrrolidin-1-yl carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through techniques such as crystallization, distillation, or chromatography to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Addition Reactions: The cyclooctyne moiety can undergo addition reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reactions with amines can lead to the formation of carbamate derivatives, while reactions with alcohols can produce carbonate esters .
Aplicaciones Científicas De Investigación
Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate is widely used in scientific research due to its versatile reactivity and functional properties. Some of its applications include:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.
Biology: It is employed in bioorthogonal chemistry for labeling and imaging biological molecules.
Medicine: The compound is investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: It is used in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate involves its reactivity with nucleophiles and other reactive species. The cyclooctyne moiety undergoes strain-promoted cycloaddition reactions, while the carbonate group can participate in nucleophilic substitution reactions. These reactions enable the compound to modify and interact with various molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate include:
- (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate
- Benzyl 2,5-dioxopyrrolidin-1-yl carbonate
Uniqueness
This compound is unique due to its combination of a cyclooctyne moiety and a pyrrolidinone ring, which imparts distinct reactivity and functional properties. This uniqueness makes it valuable in various scientific research applications, particularly in bioorthogonal chemistry and material science .
Propiedades
Fórmula molecular |
C13H15NO5 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
cyclooct-4-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H15NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h10H,2,4-9H2 |
Clave InChI |
GAXCQEMLTUOIAE-UHFFFAOYSA-N |
SMILES canónico |
C1CC#CCCC(C1)OC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11758880.png)
![3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11758883.png)
![3-[(tert-butoxycarbonyl)amino]-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid](/img/structure/B11758889.png)
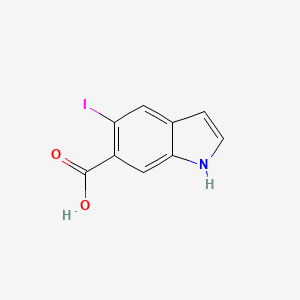
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758901.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758904.png)
![7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11758911.png)
